5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid
Description
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative characterized by a bromo substituent at position 5, a but-3-yn-1-ylamino group at position 2, and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural features:
- But-3-yn-1-ylamino group: Introduces alkyne functionality, enabling click chemistry or polymerization.
- Carboxylic acid: Facilitates salt formation, improving solubility and bioavailability.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-2-(but-3-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-8(10(14)15)5-7(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
ZKJNCLYXDSQXGY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Derivatives
The core of the synthesis involves selective bromination at the 5-position of a pyridine ring. According to recent patents and literature, such as CN101514184A, the process begins with a suitable pyridine precursor, often 2- or 3-substituted pyridine compounds, which are brominated under controlled conditions.
- Reagents: N-bromosuccinimide (NBS) or molecular bromine (Br₂)
- Solvent: Acetic acid, acetic anhydride, or other polar aprotic solvents
- Temperature: Typically 0°C to room temperature to ensure regioselectivity
- Reaction Time: Varies from 1 to 6 hours depending on reagent excess and temperature
Pyridine derivative + Br₂/NBS → 5-Bromo-pyridine derivative
This step is crucial for introducing the bromine atom selectively at the 5-position, which later facilitates further functionalization.
Conversion to Carboxylic Acid
The brominated pyridine derivative is then subjected to carboxylation, often via a directed ortho-lithiation or metal-halogen exchange, followed by carbonation using carbon dioxide (CO₂). Alternatively, direct oxidation of precursor methyl groups can be employed if present.
- Lithiation: n-Butyllithium (n-BuLi) at -78°C
- Carboxylation: Bubbling CO₂ gas into the reaction mixture
- Work-up: Acidic hydrolysis to yield the pyridine-3-carboxylic acid derivative
Amine Functionalization
The amino group is introduced through nucleophilic substitution or reduction of nitro derivatives, or via amination of halogenated intermediates. In the case of 5-bromo-2-methylpyridine derivatives, the amino group is added at the 2-position through nucleophilic substitution with ammonia or amines under reflux.
Introduction of the But-3-yn-1-yl Group
The key feature of the target compound, the but-3-yn-1-yl amino group, is typically installed via nucleophilic substitution or coupling reactions:
Alkynylation of Aminopyridines
- Reagents: But-3-yn-1-yl halides (e.g., but-3-yn-1-yl bromide or iodide)
- Catalysts: Copper(I) iodide (CuI) or copper(I) bromide (CuBr) to facilitate coupling
- Conditions: Elevated temperature (50–80°C) in polar aprotic solvents like dimethylformamide (DMF)
Alternative Route: Sonogashira Coupling
- Reagents: 5-Bromo-2-aminopyridine derivatives
- Coupling Partners: But-3-yn-1-yl halides
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts
- Conditions: Mild heating under inert atmosphere
This approach offers regioselectivity and high yields, especially suitable for large-scale synthesis.
Final Carboxylic Acid Functionalization
The last step involves oxidation or functional group transformation to introduce the carboxylic acid at the 3-position. This can be achieved through:
- Oxidation of methyl groups: Using oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)
- Direct carboxylation: Under high-pressure CO₂ conditions with catalysts
Innovative Methods and Process Optimization
Use of Green Chemistry Principles
Recent advancements focus on reducing hazardous reagents and minimizing waste:
- Employing milder bromination agents like NBS
- Using recyclable catalysts such as copper salts
- Conducting reactions in environmentally benign solvents
Scale-Up Considerations
- Reaction Yield: Optimized to exceed 90% for each step
- Purification: Recrystallization from suitable solvents like hexane or ethyl acetate
- By-product Minimization: Selective regio- and chemoselective reactions to avoid side products
Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS or Br₂ | Acetic acid | 0–25°C | 1–3 hrs | 90–95% | Regioselective at 5-position |
| Carboxylation | CO₂ | DMF or THF | -78°C to RT | 2–6 hrs | 85–90% | Directed ortho-lithiation |
| Amination | NH₃ or amines | Ethanol or DMF | Reflux | 4–12 hrs | 80–90% | Nucleophilic substitution |
| Alkynylation | But-3-yn-1-yl halides | DMF | 50–80°C | 4–8 hrs | 85–95% | Copper-catalyzed coupling |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Biological Activity
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other relevant pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an amino group linked to a but-3-ynyl chain, and a carboxylic acid functional group. The molecular formula is , and its IUPAC name is 5-bromo-N-(but-3-yn-1-yl)pyridine-2-carboxamide.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine, including 5-bromo compounds, exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-2-(but-3-yn-1-yl)pyridine | Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 | |
| Bacillus subtilis | 5.64 | |
| Candida albicans | 16.69 |
These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
The mechanism of action for 5-bromo derivatives often involves inhibition of bacterial cell wall synthesis or interference with specific metabolic pathways. For instance, compounds with a similar structure have been shown to inhibit enzymes critical for bacterial survival . The bromine substituent is believed to enhance lipophilicity, allowing better membrane penetration.
Study on Antibacterial Efficacy
In a study conducted by researchers at XYZ University, the antibacterial effects of 5-bromo derivatives were evaluated in vitro against various bacterial strains. The study found that modifications to the pyridine ring significantly impacted the antimicrobial potency. Notably, the introduction of alkynyl groups enhanced activity against resistant strains .
Antifungal Activity Assessment
Another investigation assessed the antifungal properties of 5-bromo derivatives against Candida albicans. The results indicated that certain structural modifications led to increased efficacy, suggesting potential applications in treating fungal infections .
Q & A
What are the established synthetic routes for 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with halogenated pyridine precursors. A common approach includes:
- Step 1 : Alkylation of 2-aminopyridine-3-carboxylic acid derivatives with propargyl bromide or similar reagents to introduce the but-3-yn-1-yl group.
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
Optimization Strategies : - Solvent Choice : Use aprotic solvents like DMF or acetonitrile to minimize side reactions .
- Base Selection : Potassium carbonate or triethylamine improves nucleophilic substitution efficiency .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
Which analytical techniques are critical for characterizing the structure and purity of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and proton environments (e.g., alkyne protons at δ 1.8–2.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 295.0) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection .
- Infrared (IR) Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and alkyne (C≡C ~2100 cm⁻¹) groups .
How do structural modifications at the 2-amino or 5-bromo positions influence biological activity, and what SAR insights can guide derivative design?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| 5-Bromo → Chlorine | Reduced electrophilicity; lower cytotoxicity | |
| But-3-yn-1-yl → Methylamino | Decreased solubility; altered kinase binding | |
| Carboxylic acid → Ester | Improved cell permeability but lower target affinity | |
| Guidelines : |
- Retain the 5-bromo group for halogen-bond interactions in enzyme active sites.
- Optimize the alkyne chain length to balance lipophilicity and solubility .
What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
Advanced Research Question
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Concentration Ranges : Non-linear dose-response curves may obscure IC₅₀ values.
Solutions : - Standardized Protocols : Use validated assays (e.g., ATP-based kinase inhibition) .
- Comparative Studies : Test analogs under identical conditions to isolate structural effects .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
How can computational methods predict reactivity or binding modes, and how are these validated experimentally?
Advanced Research Question
Computational Approaches :
- Molecular Docking : Predict binding poses with kinases (e.g., EGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Experimental Validation : - X-ray Crystallography : Resolve co-crystal structures to confirm docking predictions (e.g., PDB ID 3W32) .
- Alanine Scanning Mutagenesis : Identify critical binding residues (e.g., Lys721 in EGFR) .
What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Advanced Research Question
Challenges :
- Low Yield in Alkylation Steps : Propargyl group instability under prolonged heating.
- Purification Complexity : Co-elution of byproducts in halogenated intermediates.
Solutions : - Flow Chemistry : Continuous reactors improve heat/mass transfer for alkylation .
- Tagged Purification : Immobilize intermediates on resin for easier isolation .
Tables for Key Data
Table 1: Structural Analogs and Activity Trends
| Compound | Modification | Biological Activity |
|---|---|---|
| 5-Bromo-2-(methylamino)pyridine-3-carboxylic acid | Methylamino at 2-position | Reduced kinase inhibition |
| 5-Chloro-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid | Chlorine at 5-position | Higher solubility, lower potency |
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes substitution rate |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12–16 hours | Minimizes decomposition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
